2-Fluorophenyl cycloheptyl ketone
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Overview
Description
2-Fluorophenyl cycloheptyl ketone: is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a cycloheptyl ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorophenyl cycloheptyl ketone typically involves the reaction of 2-fluorobenzoyl chloride with cycloheptanone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenyl cycloheptyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-fluorobenzoic acid.
Reduction: Formation of 2-fluorophenyl cycloheptyl alcohol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Fluorophenyl cycloheptyl ketone is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is used in the development of agrochemicals and materials science. Its reactivity and stability make it a valuable building block for the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 2-Fluorophenyl cycloheptyl ketone involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity and selectivity for target proteins .
Comparison with Similar Compounds
- 2-Fluorophenyl cyclopentyl ketone
- 2-Fluorophenyl cyclohexyl ketone
- 2-Fluorophenyl cyclooctyl ketone
Comparison: Compared to its analogs, 2-Fluorophenyl cycloheptyl ketone exhibits unique properties due to the size and flexibility of the cycloheptyl ring. This can influence its reactivity and interactions with other molecules. The presence of the fluorine atom further enhances its chemical stability and potential biological activity .
Properties
IUPAC Name |
cycloheptyl-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO/c15-13-10-6-5-9-12(13)14(16)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCNRHINMXVORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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